1-[2-methoxy-5-(trifluoromethyl)phenyl]-1H-pyrrole
CAS No.: 218287-53-7
Cat. No.: VC6216543
Molecular Formula: C12H10F3NO
Molecular Weight: 241.213
* For research use only. Not for human or veterinary use.
![1-[2-methoxy-5-(trifluoromethyl)phenyl]-1H-pyrrole - 218287-53-7](/images/structure/VC6216543.png)
Specification
CAS No. | 218287-53-7 |
---|---|
Molecular Formula | C12H10F3NO |
Molecular Weight | 241.213 |
IUPAC Name | 1-[2-methoxy-5-(trifluoromethyl)phenyl]pyrrole |
Standard InChI | InChI=1S/C12H10F3NO/c1-17-11-5-4-9(12(13,14)15)8-10(11)16-6-2-3-7-16/h2-8H,1H3 |
Standard InChI Key | ZMNZWMUWFNFGAL-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)C(F)(F)F)N2C=CC=C2 |
Introduction
Structural Analysis and Electronic Properties
The molecular architecture of 1-[2-methoxy-5-(trifluoromethyl)phenyl]-1H-pyrrole combines hydrophobic and electron-withdrawing substituents, which likely influence its physicochemical and binding properties. The trifluoromethyl group (-CF₃) is a strong electron-withdrawing moiety that enhances metabolic stability and membrane permeability, while the methoxy group (-OCH₃) contributes to hydrogen-bonding interactions . The planar pyrrole ring facilitates π-π stacking interactions with aromatic residues in biological targets, as observed in structurally related 5-HT₆ receptor ligands .
Key structural features include:
-
Pyrrole core: The 1H-pyrrole moiety provides a rigid, planar scaffold that aligns with hydrophobic pockets in target proteins.
-
Substituted phenyl ring: The 2-methoxy and 5-trifluoromethyl groups create an asymmetric substitution pattern, potentially favoring selective interactions with receptor subpockets.
-
Conformational flexibility: Rotation around the C–N bond linking the pyrrole and phenyl rings may allow adaptation to diverse binding sites.
Comparative molecular modeling with analogous compounds, such as 2-phenyl-1H-pyrrole-3-carboxamides , suggests that the trifluoromethyl group in 1-[2-methoxy-5-(trifluoromethyl)phenyl]-1H-pyrrole could occupy a hydrophobic cavity near transmembrane domains 4–6 of G protein-coupled receptors, similar to fluorine-substituted derivatives .
Synthetic Strategies and Optimization
While no explicit synthesis of 1-[2-methoxy-5-(trifluoromethyl)phenyl]-1H-pyrrole is documented, its preparation can be inferred from methods used for related pyrrole derivatives. A plausible route involves:
-
Friedel-Crafts acylation: Introducing the phenyl group onto the pyrrole ring using a Lewis acid catalyst.
-
Electrophilic substitution: Installing the methoxy and trifluoromethyl groups via directed ortho-metalation or cross-coupling reactions.
-
Functional group interconversion: For example, converting nitro groups to trifluoromethyl via hydrogenation and fluorination.
Phase-transfer catalysis (PTC), as demonstrated in the synthesis of 2-[(2-hydroxyethyl)thio]-5-aryl-1H-pyrrole-3-carbonitriles , could enhance yields by facilitating reactions between immiscible phases. Key challenges include regioselectivity in pyrrole substitution and maintaining stability of the trifluoromethyl group under reactive conditions.
Table 1: Hypothetical Synthetic Parameters for 1-[2-Methoxy-5-(Trifluoromethyl)Phenyl]-1H-Pyrrole
Step | Reaction Type | Reagents/Conditions | Yield* | Purity* |
---|---|---|---|---|
1 | Pyrrole N-arylation | Pd(OAc)₂, XPhos, K₃PO₄, 100°C | 65% | 90% |
2 | Methoxy introduction | CuI, DMEDA, K₂CO₃, MeOH | 78% | 85% |
3 | Trifluoromethylation | TMSCF₃, CsF, DMF, 80°C | 55% | 88% |
*Theoretical values based on analogous syntheses .
Property | Value* | Method of Estimation |
---|---|---|
LogP | 3.2 ± 0.3 | Computational modeling |
Solubility (µg/mL) | 12.5 | SwissADME prediction |
Plasma protein binding | 89% | QSAR analysis |
Metabolic stability (t½) | 4.2 h | Microsomal assay simulation |
*Predicted using data from analogous compounds .
Future Directions and Research Gaps
-
Synthetic optimization: Develop regioselective methods for introducing substituents on the pyrrole ring.
-
Target validation: Screen against 5-HT₆, 5-HT₂A, and other CNS targets using radioligand binding assays.
-
In vivo efficacy: Evaluate cognitive effects in rodent models of Alzheimer’s disease or schizophrenia.
-
Safety profiling: Conduct Ames tests and hERG channel inhibition assays to de-risk further development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume